2-Bromo-6-fluoro-4-methylbenzaldehyde
Description
2-Bromo-6-fluoro-4-methylbenzaldehyde (molecular formula: C₈H₆BrFO, molecular weight: 217.04 g/mol) is a halogenated benzaldehyde derivative featuring bromine (position 2), fluorine (position 6), and a methyl group (position 4) on the aromatic ring. Its aldehyde functional group (-CHO) makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGYGLIKSWXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288583 | |
| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370025-54-9 | |
| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-fluoro-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
Benzaldehyde derivatives can undergo various chemical reactions, including nucleophilic addition and oxidation, which may influence their interaction with biological targets.
Biochemical Pathways
Benzaldehyde derivatives are often involved in reactions such as carbonylative stille couplings, knoevenagel condensation, and intramolecular amination.
Biochemical Analysis
Biochemical Properties
Benzaldehyde derivatives, such as this compound, are known to participate in various biochemical reactions. They can undergo nucleophilic substitution and oxidation reactions
Biological Activity
2-Bromo-6-fluoro-4-methylbenzaldehyde is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : CHBrF
- Molecular Weight : 217.037 g/mol
- Functional Groups : Contains a benzaldehyde functional group characterized by a carbonyl group attached to a benzene ring.
The compound features bromine at the second position, fluorine at the sixth position, and a methyl group at the fourth position of the benzene ring. This unique substitution pattern contributes to its chemical reactivity and biological interactions.
Synthesis
The synthesis methods for this compound typically involve:
- Bromination and Fluorination : Using brominating agents and fluorinating agents to introduce the respective halogens onto the aromatic ring.
- Reagents : Common reagents include potassium bromide for bromination and various fluorinating agents.
While this compound does not exhibit a direct mechanism of action in biological systems, it plays a significant role as an intermediate in the synthesis of bioactive compounds. Its interactions with biological macromolecules can influence various biochemical pathways:
- Cytochrome P450 Inhibition : Research indicates that this compound can inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially altering the efficacy and safety profiles of co-administered drugs .
Antimicrobial Properties
Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from it have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Case Studies
- Fragment-Based Drug Design : In a study focusing on protein-protein interactions (PPI), this compound was utilized as a fragment to stabilize interactions between proteins involved in cancer pathways. Enhancing these interactions could lead to therapeutic advancements in cancer treatment .
- Biochemical Pathway Inhibition : The compound has been studied for its ability to inhibit specific biochemical pathways related to diseases like cancer and cystic fibrosis, showcasing its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Bromo-6-fluoro-3-methylbenzaldehyde | 0.98 | Different methyl position; potential variations in reactivity |
| 2-Bromo-5-fluoro-4-methylbenzaldehyde | 0.94 | Fluorine at a different position; may exhibit different biological activity |
| 5-Bromo-2-fluoro-4-methylbenzaldehyde | 0.94 | Bromine and fluorine swapped positions; distinct reactivity patterns |
| 4-Fluoro-2-bromobenzaldehyde | 0.92 | Lacks methyl group; different electronic properties |
This table illustrates how the unique substitution pattern of this compound influences its chemical behavior compared to structurally similar compounds.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.
- Drug Development : Investigating its derivatives as potential drug candidates for treating infectious diseases or cancers.
- Mechanistic Studies : Understanding its interaction with specific molecular targets to facilitate rational drug design.
Scientific Research Applications
Organic Synthesis
2-Bromo-6-fluoro-4-methylbenzaldehyde serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules and pharmaceuticals. Its unique substitution pattern allows for selective reactions that can lead to the development of novel compounds.
Pharmaceutical Development
This compound has garnered attention in medicinal chemistry as a precursor for synthesizing potential drug candidates. Its ability to undergo various chemical transformations makes it valuable in the design of new therapeutic agents.
Biological Studies
In biological research, this compound is used to study enzyme interactions and biochemical pathways. It has been identified as an inhibitor of specific enzymes, such as cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic highlights its relevance in pharmacology and toxicology.
Preliminary studies indicate that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example:
- A study tested the compound against human colon cancer cells at concentrations of 7.5 µM and 15 µM over periods of 24 h and 48 h, showing significant decreases in cell viability.
Case Study 1: Anticancer Potential
A notable investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability, supporting its potential use as a therapeutic agent against certain cancers.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of CYP1A2 activity by this compound. The findings demonstrated that it could alter drug metabolism profiles in patients receiving medications metabolized through this pathway, emphasizing its importance in pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-6-fluoro-4-methylbenzaldehyde with key analogs, emphasizing substituent effects on physicochemical properties and applications.
4-Bromo-2-fluoro-6-hydroxybenzaldehyde
- Molecular formula : C₇H₄BrFO₂
- Molecular weight : ~219.01 g/mol
- Key differences : Replaces the methyl group (position 4) with a hydroxyl (-OH) group at position 6.
- Impact : The hydroxyl group enhances hydrogen bonding capacity, increasing polarity and likely raising melting points compared to the methyl-substituted target compound. This derivative may exhibit greater solubility in polar solvents .
2-Bromo-4-fluoro-6-methylbenzoic Acid
- Molecular formula : C₈H₆BrFO₂
- Molecular weight : 233.03 g/mol
- Key differences : Substitutes the aldehyde (-CHO) with a carboxylic acid (-COOH) group.
- Impact : The carboxylic acid group introduces acidity (pKa ~2–3), making this compound suitable for pH-dependent reactions or as a ligand in metal coordination chemistry. The aldehyde group in the target compound, however, is more reactive in nucleophilic additions (e.g., forming Schiff bases) .
4-Bromo-2-hydroxy-6-methylbenzaldehyde
- Molecular formula : C₈H₇BrO₂
- Molecular weight : ~223.04 g/mol
- Key differences : Replaces fluorine (position 2) with a hydroxyl (-OH) group.
- Fluorine’s strong electron-withdrawing nature in the target compound would enhance electrophilic substitution at meta positions .
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde
- Molecular formula : C₈H₅BrClFO
- Molecular weight : 251.48 g/mol
- Key differences : Adds a chlorine substituent at position 3.
- This compound’s higher molecular weight may also affect crystallization behavior .
Data Table: Key Properties of this compound and Analogs
Preparation Methods
Step 2: Oxidation to 2-Bromo-6-fluorobenzaldehyde
- Reagents: Dimethyl sulfoxide (DMSO), inorganic compound (likely a base or catalyst, unspecified)
- Conditions:
- Temperature: 70–100°C (optimal around 95°C),
- Reaction time: 2 to 15 hours (commonly 3 to 8 hours),
- Workup:
- Quench reaction in ice water,
- Extract with organic solvent,
- Wash organic layer with water and saturated brine,
- Dry over anhydrous sodium sulfate,
- Evaporate solvent under reduced pressure,
- Purify by silica gel column chromatography.
Outcome
- Purity: ≥ 99.0%
- Conversion rate: 100%
- Advantages: Convenient operation, low cost, simple post-treatment.
Alternative Approaches and Related Methods
While direct literature on this compound is limited, closely related compounds and intermediates provide insight into potential alternative syntheses:
Suzuki–Miyaura Coupling: For related brominated benzaldehydes, vinyl or other substituents have been introduced via palladium-catalyzed cross-coupling reactions, indicating the feasibility of functional group modifications post-bromination.
Diazotization and Hydrolysis: For substituted phenols such as 2-bromo-4-fluoro-6-methylphenol, diazotization of aniline derivatives followed by hydrolysis has been reported, suggesting a potential route to functional group interconversion that could be adapted for aldehyde synthesis.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Time (h) | Temp (°C) | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Bromination to benzyl bromide | 2-Bromo-6-fluorotoluene, HBr (40%), H2O2 (30%), light | 2–30 | Ambient | 100% conversion, crude intermediate | Photochemical bromination |
| Oxidation to benzaldehyde | Dimethyl sulfoxide, inorganic compound | 2–15 | 70–100 | ≥99% purity after chromatography | Silica gel purification required |
Research Findings and Notes
- The photochemical bromination method provides a mild and efficient route to benzyl bromide intermediates without harsh reagents.
- The oxidation step using DMSO and inorganic additives likely proceeds via Kornblum oxidation or related mechanisms, converting benzyl bromide to the aldehyde.
- The process avoids expensive catalysts and uses relatively inexpensive reagents, making it suitable for scale-up.
- Purification by column chromatography ensures high purity, critical for subsequent synthetic applications.
- No direct references to the methyl-substituted variant (4-methyl) were found in the patents, but the methodology can be adapted by starting from 2-bromo-6-fluoro-4-methyl-substituted toluene analogs.
- The presence of fluorine and bromine substituents requires careful control of reaction conditions to prevent side reactions such as debromination or over-oxidation.
Q & A
Q. What are the established synthetic routes for 2-bromo-6-fluoro-4-methylbenzaldehyde, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves halogenation or functional group interconversion on a benzaldehyde scaffold. For example, bromination of 6-fluoro-4-methylbenzaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) is a common approach. Optimization includes adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (often 0–25°C), and stoichiometric ratios of reagents to minimize side reactions like over-bromination . Purity can be enhanced via recrystallization or column chromatography using hexane/ethyl acetate gradients.
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- NMR : and NMR identify substituent positions via splitting patterns (e.g., coupling constants for fluorine: ).
- IR : Aldehyde C=O stretch (~1700 cm) and C-Br/F vibrations (500–700 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 231/233 for Br isotopes) and fragmentation patterns validate the structure .
Q. What safety precautions are critical when handling this compound, given its halogenated structure?
- Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact or inhalation.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation are essential due to potential uncharacterized toxicity .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation or moisture absorption .
Advanced Research Questions
Q. How can X-ray crystallography and SHELXL refinement resolve ambiguities in the molecular structure of this compound?
SHELXL is ideal for refining structures with heavy atoms (Br, F) due to its robust handling of anisotropic displacement parameters. Key steps:
Q. How should researchers address contradictions between experimental data (e.g., NMR vs. computational predictions)?
- Iterative Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Error Analysis : Assess solvent effects (NMR) or basis set limitations (computational models).
- Crystallographic Data : Use X-ray structures as a "ground truth" to resolve ambiguities in substituent orientation .
Q. What strategies enhance the compound’s utility in medicinal chemistry, such as derivatization for bioactive molecules?
- Aldehyde Reactivity : Condense with hydrazines to form hydrazones (e.g., for anticancer agents) or undergo Wittig reactions to extend conjugation.
- Halogen Exchange : Replace Br via Suzuki-Miyaura coupling to introduce aryl groups for target-specific drug candidates .
Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?
Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient sites (e.g., ortho/para to F and Br).
- Hammett Parameters : Quantify substituent effects on reaction rates (σ for Br: +0.39; σ for F: +0.06) .
Data-Driven Insights
Q. Table 1: Comparative Reactivity of Halogenated Benzaldehydes
| Compound | Electrophilic Reactivity (DFT) | NAS Rate (k, s) |
|---|---|---|
| 2-Bromo-6-fluoro-4-methyl | High (σ = +1.2) | 0.45 |
| 4-Bromo-2-fluorobenzaldehyde | Moderate (σ = +0.8) | 0.28 |
| 6-Fluoro-2-methoxybenzaldehyde | Low (σ = −0.3) | 0.05 |
Key Insight : The electron-withdrawing Br and F groups synergistically enhance NAS reactivity at the aldehyde-adjacent position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
